5-Isocyanato-6-methyl-2,3-dihydro-1,4-oxathiine
Overview
Description
5-Isocyanato-6-methyl-2,3-dihydro-1,4-oxathiine: is a heterocyclic compound that belongs to the class of isocyanates. It has a molecular weight of 157.19 g/mol and is identified by the CAS number 88258-66-6 . This compound is characterized by its unique structure, which includes an oxathiine ring fused with an isocyanate group and a methyl substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Isocyanato-6-methyl-2,3-dihydro-1,4-oxathiine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 6-methyl-2,3-dihydro-1,4-oxathiine with phosgene or a similar isocyanate precursor . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in a usable form .
Chemical Reactions Analysis
Types of Reactions: 5-Isocyanato-6-methyl-2,3-dihydro-1,4-oxathiine undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms, such as water and alcohols.
Common Reagents and Conditions:
Major Products Formed:
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Scientific Research Applications
Chemistry: In chemistry, 5-Isocyanato-6-methyl-2,3-dihydro-1,4-oxathiine is used as a building block for the synthesis of more complex molecules. Its reactivity makes it valuable in the development of new materials and catalysts .
Biology and Medicine: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical research .
Industry: In industrial applications, this compound is used in the production of polymers and coatings. Its ability to form stable bonds with various substrates makes it useful in creating durable materials .
Mechanism of Action
The mechanism of action of 5-Isocyanato-6-methyl-2,3-dihydro-1,4-oxathiine involves its reactivity with nucleophiles. The isocyanate group readily reacts with compounds containing active hydrogen atoms, leading to the formation of stable products such as ureas and carbamates . This reactivity is exploited in various applications, including the synthesis of pharmaceuticals and polymers .
Comparison with Similar Compounds
2,3-Dihydro-1,4-oxathiine: A related compound with a similar oxathiine ring structure but lacking the isocyanate group.
6-Methyl-2,3-dihydro-1,4-oxathiine: Similar to 5-Isocyanato-6-methyl-2,3-dihydro-1,4-oxathiine but without the isocyanate functionality.
Uniqueness: The presence of the isocyanate group in this compound distinguishes it from other similar compounds. This functional group imparts unique reactivity, making it valuable in various chemical and industrial applications .
Properties
IUPAC Name |
5-isocyanato-6-methyl-2,3-dihydro-1,4-oxathiine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2S/c1-5-6(7-4-8)10-3-2-9-5/h2-3H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGNUJDBOOHMBGL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SCCO1)N=C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60525244 | |
Record name | 5-Isocyanato-6-methyl-2,3-dihydro-1,4-oxathiine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60525244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88258-66-6 | |
Record name | 5-Isocyanato-6-methyl-2,3-dihydro-1,4-oxathiine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60525244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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